molecular formula C19H24N6O2S2 B10938188 4-(1-benzyl-1H-pyrazol-4-yl)-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol

4-(1-benzyl-1H-pyrazol-4-yl)-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B10938188
M. Wt: 432.6 g/mol
InChI Key: ACADUIZFAKAECY-UHFFFAOYSA-N
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Description

4-(1-Benzyl-1H-pyrazol-4-yl)-5-[1-(ethylsulfonyl)-3-piperidyl]-4H-1,2,4-triazol-3-ylhydrosulfide is a complex organic compound that features a unique combination of pyrazole, piperidine, and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Benzyl-1H-pyrazol-4-yl)-5-[1-(ethylsulfonyl)-3-piperidyl]-4H-1,2,4-triazol-3-ylhydrosulfide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazine, benzyl chloride, and ethylsulfonyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and products.

Chemical Reactions Analysis

Types of Reactions

4-(1-Benzyl-1H-pyrazol-4-yl)-5-[1-(ethylsulfonyl)-3-piperidyl]-4H-1,2,4-triazol-3-ylhydrosulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethylsulfonyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(1-Benzyl-1H-pyrazol-4-yl)-5-[1-(ethylsulfonyl)-3-piperidyl]-4H-1,2,4-triazol-3-ylhydrosulfide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Benzyl-1H-pyrazol-4-yl)-5-[1-(ethylsulfonyl)-3-piperidyl]-4H-1,2,4-triazol-3-ylhydrosulfide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-Pyrazol-1-yl)benzylamine dihydrochloride
  • 1,4-Di(1H-pyrazol-4-yl)benzene
  • 4-(1H-Pyrazol-4-yl)pyridine

Uniqueness

4-(1-Benzyl-1H-pyrazol-4-yl)-5-[1-(ethylsulfonyl)-3-piperidyl]-4H-1,2,4-triazol-3-ylhydrosulfide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C19H24N6O2S2

Molecular Weight

432.6 g/mol

IUPAC Name

4-(1-benzylpyrazol-4-yl)-3-(1-ethylsulfonylpiperidin-3-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H24N6O2S2/c1-2-29(26,27)24-10-6-9-16(13-24)18-21-22-19(28)25(18)17-11-20-23(14-17)12-15-7-4-3-5-8-15/h3-5,7-8,11,14,16H,2,6,9-10,12-13H2,1H3,(H,22,28)

InChI Key

ACADUIZFAKAECY-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C2=NNC(=S)N2C3=CN(N=C3)CC4=CC=CC=C4

Origin of Product

United States

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